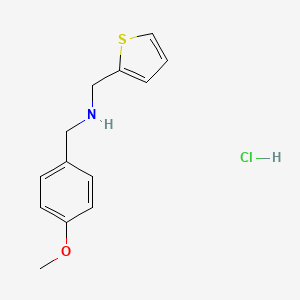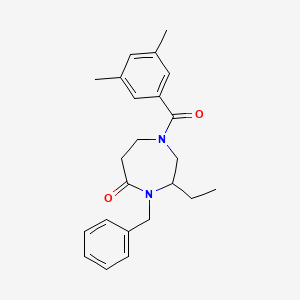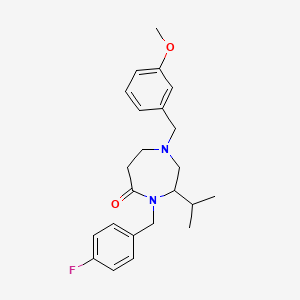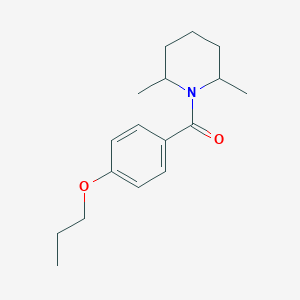![molecular formula C14H19ClN2O2 B5304003 methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5304003.png)
methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate is not fully understood. However, it is believed to act on various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist.
Biochemical and Physiological Effects:
Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress response. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate has several advantages for lab experiments. It has high selectivity and potency, making it a useful tool for studying the dopamine and serotonin systems. It also has good bioavailability and can easily cross the blood-brain barrier. However, it has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate. One area of interest is its potential use in the treatment of Parkinson's disease. It has been found to improve motor function in animal models of the disease and may have neuroprotective effects. Another area of interest is its potential use in the treatment of schizophrenia. It has been found to have antipsychotic properties and may be useful in treating the negative symptoms of the disease. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate can be synthesized through a two-step process. The first step involves the reaction between 3-chlorobenzylamine and ethyl chloroacetate, which produces ethyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate. The second step involves the methylation of ethyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate using methyl iodide, which results in the formation of Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate.
Aplicaciones Científicas De Investigación
Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic, antidepressant, anxiolytic, and analgesic properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, and neuropathic pain.
Propiedades
IUPAC Name |
methyl 2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-14(18)11-17-7-5-16(6-8-17)10-12-3-2-4-13(15)9-12/h2-4,9H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVBSSIGIUMYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-(3-chlorobenzyl)piperazin-1-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-(hydroxymethyl)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5303921.png)

![7-(3,4-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5303938.png)

![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)

![N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303963.png)
![7-[2-(4-morpholinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303981.png)

![1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone](/img/structure/B5303996.png)
![4-[7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5303997.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5304004.png)
![1-{3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]propyl}-3-piperidinol](/img/structure/B5304015.png)
![ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304016.png)